molecular formula C11H14BrNO4S B7810514 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid

2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid

Cat. No.: B7810514
M. Wt: 336.20 g/mol
InChI Key: OWOVDTSLIWUYRA-JTQLQIEISA-N
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Description

2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid is a chemical compound that belongs to the class of N-acyl-α-amino acids. It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety.

Preparation Methods

The synthesis of 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid involves several steps. One common method includes the reaction of L-valine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the final product .

Chemical Reactions Analysis

2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid has several scientific research applications:

Comparison with Similar Compounds

2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the L-valine residue and the 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOVDTSLIWUYRA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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